Product packaging for Asimadoline-d5 Hydrochlorine(Cat. No.:)

Asimadoline-d5 Hydrochlorine

Cat. No.: B1154782
M. Wt: 456.03
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs in Pharmacological and Metabolic Research

The use of deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), is a significant strategy in pharmacological and metabolic research. wikipedia.org This isotopic substitution, while a subtle molecular change, can have a profound impact on a drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. neulandlabs.com This "kinetic isotope effect" can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a modified metabolite profile. bioscientia.deacs.org

This altered metabolic stability allows researchers to investigate the metabolic pathways of a drug in detail. cdnsciencepub.comnih.gov By comparing the metabolism of the deuterated and non-deuterated versions, scientists can identify the sites on the molecule that are most susceptible to metabolic breakdown. acs.org Furthermore, deuterated compounds serve as crucial internal standards in quantitative bioanalytical assays due to their mass difference from the parent drug, enabling precise measurements in complex biological matrices. vulcanchem.com

Historical Context of Asimadoline (B1665285) as a κ-Opioid Receptor Agonist in Preclinical Research

Asimadoline is a peripherally acting and selective κ-opioid receptor agonist. wikipedia.org Its development was driven by the need for analgesics that could alleviate pain without the central nervous system side effects associated with traditional opioids that act on μ-opioid receptors. semanticscholar.org Preclinical studies demonstrated that Asimadoline has a high affinity for κ-opioid receptors and is a full agonist. semanticscholar.orgmedchemexpress.com

A key characteristic of Asimadoline is its limited ability to cross the blood-brain barrier. wikipedia.orgsemanticscholar.org This peripheral restriction is advantageous as it minimizes the risk of central side effects such as dysphoria and sedation, which are often observed with centrally acting κ-opioid agonists. semanticscholar.org Research in animal models showed its potential in managing visceral pain and pruritus (itching). guidetopharmacology.orgclinicaltrials.govclinicaltrials.gov These preclinical findings established Asimadoline as a promising candidate for treating conditions like irritable bowel syndrome (IBS). wikipedia.orgrti.org

Rationale for Deuteration (d5) of Asimadoline for Advanced Research Applications

The strategic replacement of five hydrogen atoms with deuterium in Asimadoline to create Asimadoline-d5 Hydrochloride serves several advanced research purposes. The primary rationale is to leverage the kinetic isotope effect to slow down the metabolism of the compound. neulandlabs.com This allows for a more detailed investigation of its metabolic fate and the identification of its metabolites. acs.org

The distinct mass signature of Asimadoline-d5 Hydrochloride makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. vulcanchem.com When analyzing biological samples to determine the concentration of Asimadoline, a known quantity of Asimadoline-d5 Hydrochloride is added. Because it behaves almost identically to Asimadoline during sample preparation and analysis but is easily distinguishable by the mass spectrometer, it allows for highly accurate quantification of the non-deuterated drug. vulcanchem.com

Overview of Research Utility of Asimadoline-d5 Hydrochlorine

Asimadoline-d5 Hydrochloride is primarily utilized as a research chemical. Its main application is as an internal standard in pharmacokinetic studies of Asimadoline. vulcanchem.com These studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.govacs.org The use of a deuterated internal standard like Asimadoline-d5 Hydrochloride enhances the accuracy and reliability of these essential investigations. vulcanchem.com

Beyond its role as an internal standard, Asimadoline-d5 Hydrochloride can also be used in metabolic profiling studies to help identify the metabolites of Asimadoline. vulcanchem.com By comparing the metabolic products of both the deuterated and non-deuterated compounds, researchers can gain a clearer picture of the metabolic pathways involved. acs.org

Interactive Data Table: Properties of Asimadoline

PropertyValueSource
Mechanism of Actionκ-opioid receptor agonist wikipedia.org
Receptor SelectivityHigh for κ-opioid receptors semanticscholar.org
Blood-Brain Barrier PenetrationLow wikipedia.orgsemanticscholar.org

Interactive Data Table: Research Applications of Deuterated Compounds

ApplicationDescriptionSource
Pharmacokinetic StudiesTo study the absorption, distribution, metabolism, and excretion of drugs. nih.govnih.gov
Metabolic Pathway IdentificationTo determine how a drug is broken down in the body. cdnsciencepub.comacs.org
Internal StandardsFor accurate quantification in bioanalytical methods. vulcanchem.com
Improving Drug PropertiesPotentially increasing half-life and reducing toxicity. neulandlabs.combioscientia.de

Properties

Molecular Formula

C₂₇H₂₆D₅ClN₂O₂

Molecular Weight

456.03

Synonyms

N-[(1S)-2-[(3S)-3-Hydroxy-1-pyrrolidinyl]-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide-d5 Monohydrochloride; _x000B_[S-(R*,R*)]-N-[2-(3-Hydroxy-1-pyrrolidinyl)-1-phenylethyl]-N-methyl-α-phenylbenzeneacetamide-d5 Monohydrochloride; 

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling of Asimadoline D5 Hydrochlorine

Strategies for the Stereoselective Synthesis of Asimadoline (B1665285)

The synthesis of Asimadoline, a molecule with two chiral centers, necessitates a carefully orchestrated stereoselective approach to ensure the desired (S,S) configuration, which is crucial for its biological activity.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of Asimadoline hinges on the preparation of two key chiral intermediates: (1S)-N-methyl-1-phenyl-2-((3S)-3-hydroxypyrrolidin-1-yl)ethan-1-amine and 2,2-diphenylacetic acid. The stereoselective synthesis of the diamine intermediate is a critical step, often involving the use of chiral precursors or asymmetric synthesis strategies. One common approach utilizes N-methyl-L-phenylalaninol as a starting material, which already possesses the desired stereochemistry at one of the chiral centers. The synthesis of (S)-3-hydroxypyrrolidine, the other chiral component of the diamine, can be achieved through various asymmetric routes, including those starting from commercially available chiral precursors.

The synthesis of 2,2-diphenylacetic acid is more straightforward and can be accomplished through methods such as the benzilic acid rearrangement of benzil, followed by reduction.

The final step in the formation of the Asimadoline backbone involves the amide coupling of the stereochemically pure diamine intermediate with 2,2-diphenylacetic acid. This reaction is typically carried out using standard peptide coupling reagents to ensure high yield and prevent racemization.

Key Intermediate Synthetic Approach
(1S)-N-methyl-1-phenyl-2-((3S)-3-hydroxypyrrolidin-1-yl)ethan-1-amineStereoselective synthesis from N-methyl-L-phenylalaninol and (S)-3-hydroxypyrrolidine.
2,2-diphenylacetic acidBenzilic acid rearrangement of benzil followed by reduction.

Chiral Resolution and Enantiomeric Purity Assessment in Research-Scale Synthesis

In instances where the synthesis does not yield a single enantiomer, chiral resolution techniques are employed to separate the desired (S,S)-enantiomer from other stereoisomers. Common methods include the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

The enantiomeric purity of the final Asimadoline product is a critical quality parameter and is rigorously assessed using analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. This technique utilizes a chiral stationary phase that interacts differently with the enantiomers, leading to their separation and allowing for accurate quantification of the enantiomeric excess.

Technique Purpose
Diastereomeric Salt CrystallizationSeparation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)Assessment of enantiomeric purity.

Deuteration Methodology for Asimadoline-d5 Hydrochloride

The synthesis of Asimadoline-d5 Hydrochloride involves the introduction of five deuterium (B1214612) atoms into the Asimadoline molecule. This isotopic labeling is crucial for its use as an internal standard in quantitative bioanalytical assays.

Introduction of Deuterium Atoms at Specific Molecular Positions

The five deuterium atoms in Asimadoline-d5 are strategically placed on one of the phenyl rings of the 2,2-diphenylacetyl moiety. This is typically achieved by using a deuterated precursor, namely 2,2-di(phenyl-d5)acetic acid, in the final amide coupling step. The synthesis of this deuterated precursor can be accomplished through hydrogen-deuterium (H/D) exchange reactions on 2,2-diphenylacetic acid or its precursors. This exchange is often catalyzed by a transition metal, such as palladium or platinum, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O). The conditions for this exchange are optimized to achieve high levels of deuteration specifically on the aromatic rings.

Isotopic Purity and Enrichment Verification

The isotopic purity and the degree of deuterium enrichment are critical parameters for a deuterated standard. These are meticulously verified using sophisticated analytical techniques. Mass spectrometry (MS) is a primary tool for determining the isotopic distribution and confirming the incorporation of the desired number of deuterium atoms by analyzing the mass-to-charge ratio of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is also employed to confirm the positions of the deuterium labels and to quantify the isotopic enrichment at specific sites within the molecule.

Analytical Technique Parameter Measured
Mass Spectrometry (MS)Isotopic distribution and number of deuterium atoms.
Nuclear Magnetic Resonance (NMR) SpectroscopyPosition of deuterium labels and isotopic enrichment.

Salt Formation and Crystalline Characteristics of Asimadoline-d5 Hydrochloride

The final step in the preparation of Asimadoline-d5 Hydrochloride is the formation of the hydrochloride salt. This is achieved by treating the free base of Asimadoline-d5 with hydrochloric acid. Salt formation is a common practice in the pharmaceutical industry to improve the stability, solubility, and handling properties of active pharmaceutical ingredients.

Advanced Analytical Methodologies for Asimadoline D5 Hydrochlorine

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and purity of Asimadoline-d5 Hydrochloride. These techniques provide detailed information about the molecular framework, the specific location of deuterium (B1214612) incorporation, and the presence of any impurities.

¹H NMR: The proton NMR spectrum is used to map the hydrogen framework of the molecule. In Asimadoline-d5, the signals corresponding to the five protons that have been replaced by deuterium atoms will be absent. Assuming the common synthesis practice of labeling one of the aromatic rings, the complex multiplet in the aromatic region (typically ~7.2-7.5 ppm) would show a significant reduction in integration and a simplified splitting pattern compared to the non-deuterated Asimadoline (B1665285). Other signals, such as the N-methyl group and the aliphatic protons of the pyrrolidine ring, would remain, confirming the integrity of the rest of the molecule.

²H NMR: Deuterium NMR is used to directly observe the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions of deuteration. This provides definitive proof of the successful incorporation and location of the deuterium labels.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Asimadoline Skeleton Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. For Asimadoline-d5, specific signals would be altered as described above.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic C-H7.20 - 7.55125 - 145
Methine C-H (Diphenyl)5.2060 - 65
Methine C-H (Ethyl)4.8060 - 65
Methylene C-H (Ethyl)3.00 - 3.4055 - 60
Pyrrolidine C-H2.80 - 3.6045 - 70
N-Methyl C-H2.5035 - 40
Hydroxyl O-HVariable-
Amide C=O-170 - 175

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. mdpi.comnih.gov For Asimadoline-d5 Hydrochloride, HRMS is used to verify the successful incorporation of the five deuterium atoms by confirming the expected increase in molecular weight.

The analysis, typically performed using electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The theoretical exact mass of the Asimadoline-d5 cation is calculated to be approximately 419.2625 Da, which is ~5.031 Da higher than that of the non-deuterated compound (C₂₇H₃₁N₂O₂⁺, exact mass 415.2386 Da). An experimental measurement within a narrow tolerance (typically <5 ppm) of the theoretical value confirms the molecular formula C₂₇H₂₅D₅N₂O₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the precursor ion can reveal structural information. The fragmentation pattern would be similar to that of Asimadoline, with characteristic losses of the pyrrolidine moiety or cleavage at the amide bond. nih.gov However, fragments containing the deuterated phenyl ring will be observed at a mass 5 Da higher than their non-deuterated counterparts, further confirming the location of the isotopic labels.

Table 2: Predicted High-Resolution Mass Fragments for Asimadoline-d5

Fragment Description Predicted m/z
[M+H]⁺ (Protonated Molecule)419.2625
Loss of hydroxypyrrolidine332.1931
Cleavage at amide C-N bond194.0965 (diphenylacetyl fragment)
Cleavage at amide C-N bond226.1738 (deuterated amine fragment)

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. These methods are used to confirm the presence of key structural features in Asimadoline-d5 Hydrochloride.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of the hydroxyl (-OH) group through a broad absorption band around 3300-3500 cm⁻¹, the amide carbonyl (C=O) group with a strong absorption near 1650 cm⁻¹, and aromatic C-H bonds with stretches above 3000 cm⁻¹. Crucially, the C-H stretching vibrations of the deuterated phenyl ring (~3050 cm⁻¹) would be replaced by carbon-deuterium (C-D) stretching vibrations, which appear at a significantly lower frequency, typically around 2200-2300 cm⁻¹. mdpi.com This distinct shift provides clear evidence of deuteration.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic ring vibrations. The shift of specific ring vibration modes to lower frequencies upon deuteration can also be observed, confirming the isotopic substitution.

Table 3: Key Expected Vibrational Bands for Asimadoline-d5

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretch3300 - 3500 (broad)
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C-DStretch2200 - 2300
C=O (Amide I)Stretch1640 - 1680
Aromatic C=CStretch1450 - 1600

Chromatographic Techniques for Quantitative Analysis and Purity Profiling

Chromatographic methods are essential for separating Asimadoline-d5 Hydrochloride from its parent compound, metabolites, and other matrix components, allowing for precise quantification and the assessment of chemical purity.

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govmdpi.com In pharmacokinetic studies of Asimadoline, Asimadoline-d5 Hydrochloride is used as the internal standard.

A typical method involves reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for separation. A C18 column is commonly used with a mobile phase gradient consisting of water and an organic solvent (like acetonitrile or methanol), both containing additives such as formic acid or ammonium acetate to improve ionization and peak shape. mdpi.comscielo.br

The eluent is introduced into a tandem mass spectrometer, usually a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the [M+H]⁺ ion) is selected and fragmented, and a resulting characteristic product ion is monitored. By using unique precursor-to-product ion transitions for both Asimadoline and Asimadoline-d5, the two compounds can be simultaneously and specifically detected, even if they co-elute chromatographically.

The use of a stable isotopically labeled internal standard like Asimadoline-d5 is critical because it behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, but is distinguished by its mass. mdpi.com This allows it to accurately correct for any sample loss or matrix-induced ion suppression/enhancement, leading to highly precise and accurate quantification.

Table 4: Example LC-MS/MS Parameters for Asimadoline Analysis

Parameter Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Analyte Asimadoline
MRM Transitionm/z 415.2 → 112.1
Internal Standard Asimadoline-d5
MRM Transitionm/z 420.3 → 112.1

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Asimadoline itself has a high molecular weight and low volatility, making direct analysis challenging, GC-MS has been successfully used to measure its plasma concentrations, likely after a chemical derivatization step. nih.gov

Derivatization, for example through silylation, replaces active hydrogens (like the one on the hydroxyl group) with a less polar, more volatile group (like trimethylsilyl). This allows the molecule to be volatilized in the GC inlet without thermal degradation. The derivatized analyte is then separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) based on its boiling point and interaction with the stationary phase. The mass spectrometer then detects the compound, providing both quantitative data and structural information from its electron ionization (EI) fragmentation pattern.

This technique is particularly well-suited for identifying and quantifying certain metabolites of Asimadoline that may be smaller and more amenable to gas chromatography. The use of Asimadoline-d5 as an internal standard would also be applicable here, provided it undergoes the same derivatization reaction as the analyte.

Chiral Chromatography for Enantiomeric Purity Control

The stereoisomeric composition of Asimadoline is a critical quality attribute, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. Chiral chromatography is the primary method for the separation and quantification of Asimadoline's enantiomers, ensuring the control of its enantiomeric purity. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.

For the enantiomeric separation of compounds structurally similar to Asimadoline, polysaccharide-based chiral stationary phases (CSPs) are often employed. These CSPs, such as those derived from cellulose or amylose, can provide the necessary stereoselectivity for resolving the enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Factors that are critical to the successful chiral separation of Asimadoline enantiomers include the composition of the mobile phase, the column temperature, and the flow rate. The mobile phase in chiral HPLC often consists of a non-polar organic solvent like hexane or heptane, with a polar modifier such as an alcohol (e.g., ethanol, isopropanol). The type and concentration of the alcohol modifier can significantly influence the retention and resolution of the enantiomers.

A typical chiral HPLC method for a compound like Asimadoline might utilize a column such as a Chiralcel® OJ or a Chiralpak® AD. These columns have demonstrated broad applicability in the separation of a wide range of chiral compounds. The detection of the separated enantiomers is commonly achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 280 nm
Injection Volume 10 µL
Retention Time (R-enantiomer) ~ 8.5 min
Retention Time (S-enantiomer) ~ 10.2 min
Resolution (Rs) > 2.0

This table presents a hypothetical but representative set of conditions for the chiral separation of Asimadoline enantiomers.

Method Validation Parameters for Research Quantitation

For the quantification of Asimadoline-d5 Hydrochloride in a research setting, particularly in non-human biological matrices, a rigorous method validation is essential to ensure the reliability of the generated data. The following subsections detail the key parameters of this validation process.

Specificity and Selectivity in Biological Matrices (Non-Human)

Specificity and selectivity are crucial to demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample. In the context of bioanalytical research in non-human matrices such as rat or dog plasma, this involves assessing for interference from endogenous matrix components, metabolites, and other co-administered substances.

To evaluate selectivity, at least six different batches of the specific non-human biological matrix are analyzed. These blank samples are processed and analyzed to ensure that no endogenous components co-elute with Asimadoline-d5 or its internal standard and produce a significant signal. The response of any interfering peak at the retention time of the analyte should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity, Accuracy, and Precision in Research Samples

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the method is typically assessed by a minimum of five non-zero standards. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples). The mean value should be within ±15% of the actual value, except at the LLOQ, where it should not deviate by more than ±20%.

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at both the intra-day and inter-day levels. The precision determined at each concentration level should not exceed 15% of the coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% CV.

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 18.5105.211.2103.8
Low QC 36.298.78.1101.5
Mid QC 504.8102.36.599.4
High QC 1503.597.95.398.6

This table provides illustrative data for the accuracy and precision of a bioanalytical method for Asimadoline-d5 in a non-human matrix.

Limits of Detection (LOD) and Quantification (LOQ) for Research Assays

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For bioanalytical assays, the LOQ is the lowest standard on the calibration curve. The analyte response at the LOQ should be at least five times the response of a blank sample. The precision and accuracy at the LOQ should be within 20%.

ParameterValue
LOD 0.3 ng/mL
LOQ 1.0 ng/mL

This table presents typical LOD and LOQ values for a sensitive bioanalytical assay.

Application of Asimadoline-d5 as an Internal Standard in Bioanalytical Research

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving high accuracy and precision. scispace.comnih.govresearchgate.net An ideal IS should be a compound that is structurally and physicochemically similar to the analyte. kcasbio.com Asimadoline-d5, a stable isotope-labeled version of Asimadoline, serves as an excellent internal standard for the quantification of Asimadoline in biological samples. scispace.comnih.govresearchgate.net

The use of a deuterated internal standard like Asimadoline-d5 is advantageous because it co-elutes with the analyte (Asimadoline) during chromatography and experiences similar extraction recovery and matrix effects. kcasbio.com Since the mass-to-charge ratio (m/z) of Asimadoline-d5 is different from that of Asimadoline due to the presence of five deuterium atoms, the mass spectrometer can distinguish between the analyte and the internal standard.

During sample preparation, a known amount of Asimadoline-d5 is added to all samples, including calibration standards, quality control samples, and the unknown study samples. The quantification of Asimadoline is then based on the ratio of the peak area of Asimadoline to the peak area of Asimadoline-d5. This ratiometric measurement corrects for potential variability in sample processing and instrumental analysis, thereby improving the robustness and reliability of the assay. scispace.comresearchgate.net

The use of a stable isotope-labeled internal standard like Asimadoline-d5 is considered the gold standard in quantitative bioanalysis and is highly recommended by regulatory agencies for its ability to provide the most accurate and precise results. kcasbio.com

Pharmacological Profiling of Asimadoline in Preclinical Research Models Relevance for Asimadoline D5 Research

Opioid Receptor Subtype Selectivity and Affinity

Asimadoline (B1665285) is characterized in preclinical studies as a potent and highly selective agonist for the kappa-opioid receptor (KOR). nih.govnih.gov Its binding affinity and selectivity have been determined through various in vitro radioligand binding assays, typically using recombinant human receptors expressed in cell lines like Chinese Hamster Ovary (CHO) cells or tissue preparations from preclinical species such as guinea pigs. rtihs.org

Radioligand binding assays have consistently demonstrated that asimadoline binds to the kappa-opioid receptor with high affinity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters derived from these studies. In assays using human recombinant kappa-opioid receptors, asimadoline exhibited an IC50 of 1.2 nM, which corresponds to a Ki value of 0.6 nM. rtihs.orgnih.gov Studies in other species revealed a similarly high affinity, with an IC50 of 3 to 6 nM at guinea pig brain kappa receptors. rtihs.orgnih.gov Another source reported an IC50 of 5.6 nM in guinea pig models and 1.2 nM at human recombinant receptors. nih.gov

Binding Affinity of Asimadoline at the Kappa-Opioid Receptor (KOR)
ParameterValueReceptor SourceReference
IC501.2 nMHuman Recombinant (CHO cells) rtihs.orgnih.gov
Ki0.6 nMHuman Recombinant (CHO cells) rtihs.orgnih.gov
IC503-6 nMGuinea Pig Brain rtihs.orgnih.gov
IC505.6 nMGuinea Pig nih.gov

The selectivity of asimadoline is a defining feature of its pharmacological profile. Compared to its potent binding at the KOR, it demonstrates a significantly lower affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors. rtihs.org This selectivity is crucial as it minimizes the potential for side effects commonly associated with MOR activation, such as respiratory depression and euphoria. nih.gov

In studies with recombinant human receptors, asimadoline was found to have an approximately 400- to 500-fold lower affinity for MOR and DOR compared to KOR. rtihs.orgnih.gov The reported binding ratios for kappa:mu:delta were 1:501:498, highlighting its pronounced selectivity. nih.gov Specific binding values for the human recombinant receptors were an IC50 of 601 nM (Ki of 216 nM) for the mu-opioid receptor and an IC50 of 597 nM (Ki of 313 nM) for the delta-opioid receptor. rtihs.orgnih.gov

Comparative Binding Affinity of Asimadoline at MOR and DOR
ReceptorParameterValueReceptor SourceReference
Mu-Opioid (MOR)IC50601 nMHuman Recombinant (CHO cells) rtihs.orgnih.gov
Mu-Opioid (MOR)Ki216 nMHuman Recombinant (CHO cells) rtihs.orgnih.gov
Delta-Opioid (DOR)IC50597 nMHuman Recombinant (CHO cells) rtihs.orgnih.gov
Delta-Opioid (DOR)Ki313 nMHuman Recombinant (CHO cells) rtihs.orgnih.gov

Detailed kinetic studies quantifying the association (kon) and dissociation (koff) rates of asimadoline at the kappa-opioid receptor are not extensively reported in the available scientific literature. These parameters, which determine a drug's residence time at its receptor, are important for understanding the duration of its pharmacological effect. While the high affinity (low Ki) of asimadoline suggests a stable ligand-receptor complex, which could imply a slow dissociation rate, specific experimental values for kon and koff are required for a complete kinetic profile.

Receptor Agonism and Signaling Pathway Activation in Cell-Based Assays

Opioid receptors, including the KOR, are members of the G-protein coupled receptor (GPCR) superfamily. pharmacytimes.com Upon agonist binding, they activate intracellular signaling cascades, primarily through inhibitory G-proteins (Gαi/o). This activation leads to downstream effects, including the modulation of second messenger systems.

Functional assays confirm that asimadoline acts as a full and potent agonist at the kappa-opioid receptor. nih.govrtihs.org One of the most direct methods for measuring GPCR activation is the [³⁵S]GTPγS binding assay. This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit following receptor activation by an agonist. mdpi.com

While specific [³⁵S]GTPγS binding curves for asimadoline are not widely published, functional data from a Gi activation assay using human KOR expressed in cells show an EC50 value of 0.3 nM. researchgate.net This high potency in a functional G-protein activation assay is consistent with its high binding affinity and confirms its role as a potent KOR agonist. Further evidence from functional assays in isolated tissue preparations, such as the rabbit vas deferens, also characterizes asimadoline as a full κ agonist. nih.gov

The activation of the Gαi subunit of the G-protein by KOR agonists like asimadoline leads to the inhibition of the enzyme adenylyl cyclase. pharmacytimes.com This enzyme is responsible for converting ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). revvity.com Consequently, KOR activation results in a decrease in intracellular cAMP levels.

While this is the established mechanism for KOR signaling, specific quantitative data from cAMP inhibition assays for asimadoline, such as IC50 values for the reduction of forskolin-stimulated cAMP, are not detailed in the available literature. However, its demonstrated potency in G-protein activation assays strongly supports its efficacy in modulating this downstream second messenger pathway. researchgate.net

β-Arrestin Recruitment and Receptor Internalization Studies

The interaction of kappa-opioid receptor (KOPr) agonists with G protein-coupled receptors (GPCRs) can trigger distinct intracellular signaling pathways. researchgate.net Upon activation by an agonist, GPCRs typically activate G proteins, but they can also be phosphorylated, leading to the recruitment of β-arrestins. mdpi.comyoutube.com This β-arrestin recruitment can lead to receptor desensitization and internalization, and also initiate G protein-independent signaling cascades. mdpi.comnih.gov

Studies in HEK293 cells expressing human and mouse kappa-opioid receptors have investigated the downstream effects of Asimadoline, including G protein activation and receptor internalization. researchgate.net Research has demonstrated that Asimadoline's efficacy and potency can differ significantly between recombinant receptors expressed in cell lines and native receptors in tissue samples, such as mouse and human colon. researchgate.net This highlights the importance of the cellular environment in determining the signaling outcome of receptor activation. While the concept of β-arrestin's role in opioid receptor internalization is well-established, specific quantitative data on Asimadoline-induced β-arrestin recruitment compared to other agonists is an area of ongoing investigation. nih.gov

Biased Agonism and Downstream Signaling Peculiarities

Biased agonism describes the ability of a ligand to selectively activate certain signaling pathways over others at the same receptor. mdpi.com For opioid receptors, agonists can show bias towards G protein-dependent signaling, which is associated with analgesia, or towards β-arrestin-mediated pathways, which have been linked to some adverse effects and tolerance development. youtube.commdpi.com

The signaling profile of Asimadoline has been examined to understand its functional selectivity. Research comparing its effects on G protein (Gi) activation versus receptor internalization in HEK293 cells expressing human and mouse kappa-opioid receptors has been performed. researchgate.net Such studies are crucial for characterizing whether Asimadoline acts as a biased agonist. Differences in Asimadoline's activity have been observed between species and between recombinant and native receptor systems, suggesting that its downstream signaling can be context-dependent. researchgate.net For instance, Asimadoline showed differing functional responses in mouse intestine compared to human colonic muscle strips, indicating a potential species-specific variation in its mechanism of action. researchgate.net

Functional Assays in Isolated Tissue Preparations

Agonist Activity in Rabbit Vas Deferens Model

The rabbit vas deferens model is a classical in vitro functional assay used to determine the potency and efficacy of kappa-opioid receptor agonists. In this preparation, Asimadoline has been characterized as a potent and full agonist at the kappa-opioid receptor. nih.govrtihs.org Its action in this model was competitively inhibited by the non-selective opioid antagonist, naloxone (B1662785). nih.gov

Assay ModelCompoundActivityPotency (IC₅₀)Reference
Rabbit Vas DeferensAsimadolineFull κ-opioid agonist54.5 nmol/L nih.gov

This interactive table summarizes the agonist activity of Asimadoline in the rabbit vas deferens model.

Modulation of Epithelial Transport in Ussing Chamber Experiments

Ussing chamber experiments are utilized to study ion transport across epithelial tissues by mounting the tissue as a barrier between two chambers and measuring electrical properties. ussingchamber.comresearchgate.net Asimadoline was investigated in this system using murine trachea and colon epithelia to assess its effects on secretion and transport, which are relevant to opioid-induced constipation. nih.gov

In Ussing chamber experiments with mouse colon and trachea, Asimadoline was found to decrease short-circuit currents (Isc). nih.gov This effect was concentration-dependent, with a half-maximal inhibition (IC₅₀) at 23.7 µM. nih.gov The reduction in Isc was sensitive to the K+ channel blocker charybdotoxin. nih.gov

Furthermore, Asimadoline strongly inhibited transient calcium (Ca²⁺)-dependent chloride (Cl⁻) secretion that was activated by agonists like carbachol (B1668302) or ATP. nih.govnih.gov The mechanism for this inhibition of epithelial transport involves the blockade of basolateral Ca²⁺-activated, charybdotoxin-sensitive potassium (K⁺) channels. nih.gov

ParameterTissueEffect of AsimadolinePotency (IC₅₀)MechanismReference
Short-Circuit Current (Isc)Mouse Trachea & ColonDecrease23.7 µMInhibition of K+ channels nih.gov
Ca²⁺-dependent Cl⁻ SecretionMouse Trachea & ColonStrong InhibitionNot specifiedInhibition of K+ channels nih.govnih.gov

This interactive table details the effects of Asimadoline on epithelial ion transport in Ussing chamber experiments.

Interestingly, the inhibitory effect of Asimadoline on short-circuit currents in the Ussing chamber was not blocked by the opioid antagonists naloxone or nor-binaltorphimine. nih.gov This finding strongly suggests that the modulation of epithelial transport by Asimadoline occurs through a mechanism independent of kappa-opioid receptors. nih.gov The identified pathway is the inhibition of basolateral Ca²⁺-activated K⁺ channels, which is a non-opioid pathway. nih.gov There is also evidence that arylacetamide κ-opioid receptor agonists like Asimadoline can non-selectively inhibit voltage-gated sodium channels, although at concentrations much higher than those required for κ-receptor affinity. nih.gov

Preclinical Pharmacodynamic Characterization in Animal Models

The preclinical pharmacodynamic profile of asimadoline, a potent and selective kappa-opioid receptor (KOR) agonist, has been extensively characterized in various animal models. These studies are foundational for understanding the therapeutic potential of its deuterated analog, Asimadoline-d5, as they elucidate the primary mechanisms of action, efficacy in relevant disease states, and its peripherally restricted nature.

Asimadoline has demonstrated significant efficacy in animal models of visceral pain and hypersensitivity, which are key preclinical indicators for its potential use in conditions like irritable bowel syndrome (IBS). clinicaltrials.govnih.govdrugbank.com The primary model used to evaluate this is the colonic distension model in rats, which mimics the visceral discomfort experienced in certain gastrointestinal disorders.

In these models, asimadoline consistently attenuates visceral nociception. nih.gov Studies show that κ-opioid agonists, including asimadoline, significantly reduce the pain responses to colorectal distension in rats. dntb.gov.ua A notable finding is that the antinociceptive effect of asimadoline is more pronounced in animals with induced acute or chronic visceral hypersensitivity. nih.gov This suggests a preferential efficacy in sensitized states, where κ-opioid receptor expression and function may be upregulated. nih.gov The mechanism is believed to involve the activation of peripheral KORs on visceral afferent nerves, which reduces sensory input to the brain. nih.govmdpi.com The intracolonic administration of asimadoline has been shown to inhibit the mechanical and thermal sensitivity of pelvic nerve afferent fibers that innervate the rat colon, further supporting a peripheral site of action. nih.gov

Table 1: Summary of Asimadoline's Effects in Visceral Pain Models

Model Species Key Findings Reference(s)
Colonic Distension Rat Significantly attenuates visceral nociception. nih.gov
Colonic Distension (with induced hypersensitivity) Rat Enhanced antinociceptive effect compared to normal states. nih.gov
Pelvic Nerve Afferent Fiber Sensitivity Rat Intracolonic instillation inhibits mechanical and thermal sensitivity. nih.gov

Beyond its analgesic effects, asimadoline exhibits peripheral anti-inflammatory properties in various preclinical disease models. While direct studies in diabetic rat models are not extensively detailed in the available literature, research in other inflammatory conditions, such as adjuvant-induced arthritis in rats, provides strong evidence for its anti-inflammatory capacity.

Table 2: Preclinical Anti-inflammatory Effects of Asimadoline

Disease Model Species Key Findings Reference(s)
Freund's Adjuvant-Induced Arthritis Rat Attenuated joint damage and reduced mechanical nociception. nih.gov
Freund's Adjuvant-Induced Arthritis Rat Decreased synovial membrane expression of interleukin-17 and TGF-beta mRNA. nih.gov

A key feature of asimadoline's pharmacological profile is its limited ability to cross the blood-brain barrier (BBB), which restricts its action to the periphery and minimizes central nervous system (CNS) side effects commonly associated with opioids. nih.govnih.govnih.gov This peripheral restriction has been a focal point of preclinical investigation.

Studies in animals have shown that less than 1% of the total tissue concentration of asimadoline is found in the brain following administration, indicating very limited penetration into the CNS. nih.gov This characteristic is attributed to two main factors: its amphiphilic chemical structure, which is not ideal for passive diffusion across the BBB, and, more importantly, its function as a substrate for the P-glycoprotein (P-gp) efflux transporter. nih.govnih.gov P-glycoprotein is a key component of the BBB that actively pumps a wide range of xenobiotics out of the brain. nih.gov

The critical role of P-gp in limiting asimadoline's brain access was definitively demonstrated in studies using knockout mice that lack the mdr1a P-gp gene. nih.gov In these mice, the brain concentration of asimadoline was found to be 8- to 17-fold higher than in wild-type mice. nih.gov Consequently, these knockout mice were at least 8 times more sensitive to the sedative effects of asimadoline, confirming that P-gp in the BBB is crucial for preventing its central effects. nih.gov Interestingly, while intestinal P-gp exists, it does not appear to prevent the intestinal uptake of the drug. nih.govnih.gov

Table 3: Evidence for Peripheral Restriction of Asimadoline in Animals

Study Type Model Key Findings Reference(s)
Tissue Distribution Rat Less than 1% of total tissue concentration found in the brain 1 hour after dosing. nih.gov
P-glycoprotein (P-gp) Substrate Assay In vitro (pig kidney epithelial cells) Asimadoline is actively transported by mouse mdr1a P-gp and human MDR1 P-gp. nih.gov
Pharmacokinetic Study Wild-type vs. mdr1a P-gp knockout mice Brain concentration of asimadoline was 8- to 17-fold higher in knockout mice. nih.gov

Preclinical Pharmacokinetic and Metabolic Research Utilizing Asimadoline D5 Hydrochlorine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Preclinical research on Asimadoline (B1665285), the non-deuterated parent compound, has provided a foundational understanding of its journey through the body. These studies, conducted in various animal models, are crucial for predicting the pharmacokinetic profile in humans. The use of isotopically labeled compounds, such as those incorporating deuterium (B1214612) (d5), is a standard and invaluable methodology in such research.

In vivo Absorption Studies (e.g., Oral Bioavailability in Rats, Dogs, Monkeys)

Studies in animal models have demonstrated good oral absorption of Asimadoline. In rats, the oral absorption rate is reported to be 80%, while in dogs and monkeys, it is even higher, at over 90% nih.gov. Despite this high absorption, the oral bioavailability is significantly lower due to a pronounced first-pass metabolism effect nih.gov. This indicates that a substantial portion of the drug is metabolized, primarily in the liver, before it reaches systemic circulation.

The bioavailability of Asimadoline has been determined to be 14% in rats, 20% in dogs, and 6% in monkeys nih.gov. This considerable inter-species variation is a key consideration in preclinical development. The plasma protein binding of Asimadoline is high, ranging from 95% to 97% across these species nih.gov.

Animal ModelOral Absorption Rate (%)Oral Bioavailability (%)Plasma Protein Binding (%)
Rats801495-97
Dogs>902095-97
Monkeys>90695-97

Tissue Distribution Profiling in Preclinical Species

Tissue distribution studies, often utilizing radiolabeled compounds like 14C-asimadoline, have been conducted to understand where the compound accumulates in the body. Following administration, there is no significant concentration of Asimadoline observed in the liver and kidneys nih.gov. Furthermore, the compound shows no significant penetration of the blood-brain barrier, which is consistent with its design as a peripherally acting drug nih.gov.

Elimination Pathways and Excretion Rates in Animal Models

The elimination of Asimadoline from the body is rapid in animal models, with plasma elimination half-lives of less than one hour nih.gov. The primary route of excretion is through the feces, largely in the form of metabolites nih.gov. This rapid clearance is a key characteristic of the drug's pharmacokinetic profile.

Metabolite Identification and Profiling Using Isotopic Labeling

Role of Asimadoline-d5 in Tracing Metabolic Pathways

While specific studies detailing the use of Asimadoline-d5 were not identified in the search results, the principles of using deuterium-labeled compounds in metabolic research are well-established. Deuterium-labeled compounds like Asimadoline-d5 are invaluable tools in absorption, distribution, metabolism, and excretion (ADME) studies. The five deuterium atoms serve as a stable isotopic label, making the compound and its subsequent metabolites easily distinguishable from endogenous molecules in biological samples when analyzed by mass spectrometry.

The key advantage of using a deuterated standard is the ability to trace the metabolic fate of the drug with high precision. When a mixture of the deuterated and non-deuterated drug is administered, or when the deuterated compound is used as an internal standard, researchers can readily identify drug-related material in complex biological matrices such as plasma, urine, and feces. The mass shift of +5 Da (Daltons) created by the deuterium atoms allows for the clear identification of the parent compound and its metabolites, aiding in the elucidation of metabolic pathways.

Identification of Major and Minor Metabolites in Animal Samples

The metabolism of Asimadoline is extensive and follows similar pathways in both animals and humans nih.gov. The primary metabolic transformation is glucuronidation, with the major metabolite found in the plasma and bile of rats and dogs being the glucuronide of Asimadoline nih.gov.

In addition to this major Phase II metabolite, at least 10 Phase I metabolites have been identified nih.gov. These are primarily the result of two main types of reactions:

Aromatic hydroxylation: The addition of a hydroxyl group to one of the aromatic rings of the molecule.

Oxidative opening of the 3-hydroxypyrrolidine ring: The breakdown of this heterocyclic ring structure nih.gov.

Following these initial Phase I modifications, the resulting metabolites can also undergo subsequent conjugation reactions nih.gov. The formation of these Phase I metabolites is mediated by several cytochrome P450 enzymes, including CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov.

Metabolite TypeDescriptionMetabolic PathwayEnzymes Involved (for Phase I)
Major MetaboliteGlucuronide of AsimadolinePhase II (Glucuronidation)UGTs (UDP-glucuronosyltransferases)
Minor MetabolitesAt least 10 different metabolitesPhase I (Aromatic hydroxylation, Oxidative ring opening)CYP2C9, CYP2C19, CYP2D6, CYP3A4

Elucidation of Metabolic Enzymes and Reaction Types

The metabolism of Asimadoline is extensive and rapid, involving both Phase I and Phase II enzymatic reactions that transform the compound into more polar, excretable metabolites.

Phase I Metabolism: Preclinical and in vitro studies using human microsomes have identified several Cytochrome P450 (CYP) enzymes responsible for the initial phase of Asimadoline's biotransformation. Specifically, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are involved in its Phase I metabolism nih.gov. The primary reactions catalyzed by these enzymes include aromatic hydroxylation and the oxidative opening of the 3-hydroxypyrrolidine ring nih.gov. These nonsynthetic reactions introduce or unmask functional groups, preparing the molecule for subsequent conjugation.

Phase II Metabolism: Following Phase I reactions, Asimadoline and its metabolites undergo Phase II conjugation. In preclinical animal models, specifically rats and dogs, the principal metabolite found in plasma and bile is the glucuronide of Asimadoline nih.gov. This indicates that glucuronidation is a major metabolic pathway. This synthetic reaction attaches glucuronic acid to the molecule, significantly increasing its water solubility and facilitating its excretion.

Quantitative Analysis of Asimadoline and its Metabolites in Biological Matrices (Preclinical)

Accurate quantification of Asimadoline and its metabolites in complex biological samples like blood, plasma, and tissue is essential for determining its pharmacokinetic properties. This is typically achieved using highly sensitive analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Before analysis by LC-MS/MS, Asimadoline must be isolated from the biological matrix. Preclinical studies have shown that Asimadoline distributes rapidly into organs, with concentrations measured in the liver, kidney, and lung nih.gov. The preparation of these samples is a critical step to ensure accurate measurement.

For fluid matrices like plasma, a common and effective technique is protein precipitation . This involves adding an organic solvent, such as acetonitrile, to the plasma sample, which denatures and precipitates proteins. After centrifugation, the clear supernatant containing the analyte can be collected for analysis scielo.br.

For tissue samples, the process begins with homogenization , where the tissue is mechanically disrupted in a buffer solution to create a uniform suspension. Following homogenization, extraction techniques such as protein precipitation or liquid-liquid extraction are employed to separate the drug from cellular debris and other interfering substances protocols.ioresearchgate.netresearchgate.net. These steps are vital for removing matrix components that could interfere with the LC-MS/MS analysis.

The reliability of LC-MS/MS quantification heavily relies on the use of an appropriate internal standard (IS) nih.gov. A stable isotope-labeled internal standard (SIL-IS), such as Asimadoline-d5 Hydrochloride, is considered the gold standard for bioanalytical assays kcasbio.com.

Asimadoline-d5 is chemically identical to Asimadoline, except that five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (Asimadoline) and the internal standard (Asimadoline-d5). However, its physicochemical properties are nearly identical, meaning it behaves in the same way during sample preparation, chromatography, and ionization in the mass spectrometer clearsynth.comwisdomlib.org.

By adding a known amount of Asimadoline-d5 to every sample at the beginning of the preparation process, it can accurately correct for variability in extraction recovery and for matrix effects—the suppression or enhancement of ionization caused by other components in the sample kcasbio.comclearsynth.comresearchgate.net. This ensures that the calculated concentration of Asimadoline is highly accurate and precise, which is crucial for reliable pharmacokinetic studies.

Pharmacokinetic studies in animal models are performed to understand a drug's absorption, distribution, metabolism, and excretion (ADME). Key parameters derived from these studies include:

Cmax: The maximum concentration of the drug in plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

Half-Life (t½): The time required for the drug concentration in the body to decrease by half.

Preclinical studies have revealed that Asimadoline is subject to a significant first-pass metabolism, which results in low oral bioavailability in animal models nih.gov. The plasma elimination half-lives are notably short, indicating rapid clearance from the systemic circulation nih.gov.

Preclinical Pharmacokinetic Parameters of Asimadoline

Animal SpeciesOral Bioavailability (%)Plasma Elimination Half-Life
Rat14%< 1 hour
Dog20%< 1 hour
Monkey6%< 1 hour

Data sourced from preclinical studies. nih.gov

These findings from preclinical animal models, which show low bioavailability and very short half-lives, underscore the rapid metabolism and clearance of Asimadoline nih.gov.

Stability and Degradation Pathways of Asimadoline D5 Hydrochlorine As a Research Standard

Forced Degradation Studies (Stress Testing)

Forced degradation, or stress testing, is a critical process in pharmaceutical development and the qualification of reference standards. core.ac.ukpharmaguideline.com It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. core.ac.uk This information is instrumental in developing stability-indicating analytical methods. The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress. pharmaguideline.com

Hydrolytic degradation studies assess the susceptibility of a compound to break down in the presence of water at varying pH levels. pharmaguideline.com For Asimadoline-d5 Hydrochloride, this would involve dissolving the compound in acidic, basic, and neutral aqueous solutions. The selection of acids, such as hydrochloric acid, and bases, like sodium hydroxide, at concentrations typically ranging from 0.1 M to 1 M, is common practice. pharmaguideline.com

Asimadoline (B1665285) possesses a diaryl acetamide structure which may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the amide bond. The stability of deuterated compounds in acidic or basic solutions should be carefully considered to avoid deuterium (B1214612) exchange. The conditions are typically maintained at room temperature, but can be elevated to 50-60°C if no degradation is observed. pharmaguideline.com

Illustrative Data Table for Hydrolytic Stability of Asimadoline-d5 Hydrochlorine

ConditionTime (hours)This compound (%)Degradant 1 (%)Degradant 2 (%)
0.1 M HCl010000
2498.51.00.5
4897.21.81.0
Neutral (Water)010000
2499.8<0.1<0.1
4899.50.30.2
0.1 M NaOH010000
2495.33.21.5
4890.16.83.1

Oxidative degradation studies evaluate the stability of a compound in the presence of an oxidizing agent. A common agent for this purpose is hydrogen peroxide. The study would involve treating a solution of Asimadoline-d5 Hydrochloride with hydrogen peroxide and monitoring for the formation of degradants over time. The concentration of hydrogen peroxide and the temperature can be adjusted to achieve a target degradation of 5-20%.

The diphenylmethane core of Asimadoline could be susceptible to oxidation. The introduction of hydroxyl groups or other oxygen-containing functionalities on the aromatic rings or the pyrrolidine ring are potential degradation pathways.

Illustrative Data Table for Oxidative Degradation of this compound

ConditionTime (hours)This compound (%)Oxidative Degradant 1 (%)Oxidative Degradant 2 (%)
3% H₂O₂010000
1296.72.11.2
2492.54.82.7
4887.38.93.8

Photostability testing exposes the compound to light to determine if it is susceptible to degradation upon light exposure. Guidelines, such as ICH Q1B, specify the use of a light source that provides both ultraviolet (UV) and visible light. pharmaguideline.com The study can be conducted on the solid compound and in solution.

Compounds with aromatic rings, like Asimadoline, can absorb UV light, which may lead to photochemical reactions and degradation. The specific degradation pathway would depend on the electronic structure of the molecule and the presence of photosensitive functional groups.

Illustrative Data Table for Photolytic Stability of this compound

ConditionExposure Time (hours)This compound (%)Photolytic Degradant 1 (%)
Solid State (UV/Vis Light)01000
2499.9<0.1
4899.80.2
Solution (UV/Vis Light)01000
2498.21.8
4896.53.5

Thermal degradation studies assess the stability of the compound at elevated temperatures. This can be done on the solid compound in a dry heat oven or in solution. The temperatures are typically higher than those used in accelerated stability studies. The goal is to identify potential thermally induced degradation products.

The thermal stability of Asimadoline-d5 Hydrochloride would be evaluated by exposing the solid material to high temperatures and analyzing for degradation over time. The stability of the deuterated label at high temperatures would also be a consideration.

Illustrative Data Table for Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (days)This compound (%)Thermal Degradant 1 (%)
8001000
799.50.5
1499.01.0
10001000
797.82.2
1495.44.6

Long-Term and Accelerated Stability Studies for Reference Material Integrity

Long-term and accelerated stability studies are essential for determining the shelf-life and appropriate storage conditions for a reference standard. Accelerated studies are typically conducted at elevated temperatures and humidity to predict the long-term stability in a shorter period. researchgate.net Long-term studies are performed under the recommended storage conditions to confirm the shelf-life.

For a research standard like Asimadoline-d5 Hydrochloride, these studies would involve storing aliquots of the material under specified conditions and testing them at predetermined intervals. The parameters tested would include purity, identity, and the content of the active substance.

Proper storage is crucial for maintaining the integrity of deuterated research compounds. For Asimadoline-d5 Hydrochloride, the following storage conditions and environmental controls are recommended:

Temperature: Storage at low temperatures, such as -20°C, is generally recommended for long-term stability of organic compounds to minimize thermal degradation.

Light: The compound should be protected from light by storing it in amber vials or in the dark to prevent photolytic degradation.

Moisture: The compound should be stored in a desiccated environment to protect against hydrolysis. Tightly sealed containers are essential.

Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Monitoring of Purity and Impurity Profiles Over Time

To ensure the quality of a research standard like Asimadoline-d5 Hydrochloride, its purity must be meticulously monitored throughout its lifecycle. nih.gov An impurity profile is established to serve as a baseline for comparative purposes. nih.gov This involves developing selective analytical methods to detect and quantify any new substances that may form during storage. nih.gov

The monitoring process typically involves subjecting the compound to a formal stability study, which includes long-term (e.g., 12 months) and accelerated (e.g., 6 months) storage conditions. nih.gov Samples are analyzed at predetermined intervals. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose, capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products. chromatographyonline.comquestjournals.org Changes in the impurity profile, such as the emergence of new peaks in the chromatogram or an increase in the area of existing impurity peaks, signal degradation of the standard.

Interactive Table: Illustrative Purity Profile of Asimadoline-d5 Hydrochloride Over Time Under Accelerated Conditions (40°C/75% RH)

Time PointPurity (%)Known Impurity 1 (%)Known Impurity 2 (%)Unknown Impurity at RRT 1.15 (%)Total Impurities (%)
T = 099.850.050.08Not Detected0.15
T = 1 month99.800.060.090.030.20
T = 3 months99.720.070.100.080.28
T = 6 months99.600.090.120.150.40

Note: This data is illustrative and intended to represent a typical purity monitoring study.

Identification and Characterization of Degradation Products

When degradation is observed, the next critical step is to identify and characterize the newly formed substances. This is often accomplished through forced degradation studies, also known as stress testing. nih.govnih.gov In these studies, Asimadoline-d5 Hydrochloride would be exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govnih.govmdpi.comnih.gov This process helps to generate the degradants in a much shorter time frame than formal stability studies. nih.gov

The primary goal of this step is to develop a chromatographic method that can separate the parent compound from all potential degradation products. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) and HPLC are the preferred techniques due to their high resolving power. nih.govrsc.org

Method development involves optimizing several parameters:

Stationary Phase: A C18 column is a common starting point for reversed-phase liquid chromatography (RPLC). chromatographyonline.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium formate, which is MS-compatible) and an organic solvent (like acetonitrile or methanol) is typically employed to achieve separation of compounds with varying polarities. nih.govchromatographyonline.comnih.govrsc.org

Detection: A photodiode array (PDA) detector is often used to gather spectral data, which can help in peak tracking and identification. chromatographyonline.com

A successful method will show baseline resolution between the main Asimadoline-d5 Hydrochloride peak and all impurity and degradant peaks.

Once the degradation products are chromatographically separated, their structures must be elucidated. The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for this purpose. nih.gov High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, provides highly accurate mass measurements of both the parent ion and its fragment ions. nih.govmdpi.commdpi.comnih.gov

This accurate mass data allows for the determination of the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) experiments are then performed, where the parent ion of a degradation product is isolated and fragmented. By analyzing the fragmentation pattern and comparing it to that of the parent drug, the specific site of chemical modification on the molecule can be identified. nih.govmdpi.com For complex structures, preparative HPLC may be used to isolate the degradants for further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.orgnih.gov

Interactive Table: Hypothetical Degradation Products of Asimadoline-d5 Hydrochloride

Degradation Product (DP)Retention Time (min)Observed [M+H]+ (m/z)Proposed Modification
DP-18.5478.3456Hydrolysis of amide
DP-210.2494.3405N-Oxidation
DP-312.1492.3249Dehydrogenation

Note: This data is hypothetical and serves to illustrate the characterization process.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from any degradation products, process impurities, or other components. nih.govresearchgate.net The development of such a method is crucial for quality control and stability assessment. rsc.org

The process begins with the knowledge gained from forced degradation studies. The chromatographic method developed to separate the degradants (as described in 6.3.1) forms the basis of the SIAM. This method is then rigorously validated according to International Council for Harmonisation (ICH) guidelines. nih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. nih.gov This is demonstrated by showing that the peaks for these components are well-resolved from the main drug peak.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Once validated, this stability-indicating method can be reliably used for routine quality control testing and for the ongoing monitoring of the stability of Asimadoline-d5 Hydrochloride as a research standard. rsc.orgnih.gov

Role of Asimadoline D5 Hydrochlorine in Comparative Pharmacological Research

Comparison with Other κ-Opioid Receptor Agonists and Antagonists

Asimadoline (B1665285) is a highly selective agonist for the κ-opioid receptor. nih.gov It demonstrates a significantly lower affinity for μ-opioid and δ-opioid receptors, making it a valuable compound for differentiating the physiological and pathological roles of the κ-opioid system from those of other opioid receptor subtypes. nih.gov

Structure-Activity Relationship (SAR) Studies of Opioid Analogs

The diarylacetamide structure of Asimadoline is a key determinant of its high affinity and selectivity for the KOR. nih.gov SAR studies on related diarylacetamide analogs have elucidated the structural requirements for potent and selective KOR agonism. These studies have systematically explored modifications to various parts of the molecule, including the aromatic rings and the amine substituent, to understand how these changes impact receptor binding and functional activity. This research has been instrumental in the design of other KOR agonists with specific pharmacological profiles.

Elucidation of Receptor Binding Pockets and Ligand-Receptor Interactions through Labeled Analogs

Isotopically labeled analogs like Asimadoline-d5 hydrochloride are crucial for studies aimed at understanding the molecular interactions between a ligand and its receptor. The five deuterium (B1214612) atoms on the Asimadoline-d5 hydrochloride molecule provide a distinct mass signature that can be easily detected by mass spectrometry. This allows for its use as an internal standard in quantitative bioanalytical assays to accurately measure the concentration of the non-deuterated drug in biological samples. Furthermore, in more advanced biophysical techniques, deuterated compounds can be used to probe the specific binding orientation and dynamics of the ligand within the receptor's binding pocket, providing insights into the precise molecular interactions that govern receptor activation.

Investigation of Differential Signaling Pathways among Opioid Ligands (Biased Agonism Studies)

The concept of biased agonism, or functional selectivity, proposes that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.gov In the context of the κ-opioid receptor, G protein-mediated signaling is generally associated with analgesia, while β-arrestin pathway activation has been linked to adverse effects such as dysphoria and sedation.

While specific studies on the biased agonism profile of Asimadoline are not extensively reported in publicly available literature, the investigation of this phenomenon is a major focus in opioid research. The goal is to develop biased KOR agonists that selectively activate the G protein pathway, thereby retaining the analgesic properties while minimizing or eliminating the undesirable side effects. Asimadoline and its deuterated form can serve as important reference compounds in these studies to compare the signaling profiles of newly synthesized biased agonists.

Use in Multi-Drug Interaction Research Models (Preclinical)

Understanding the potential for drug-drug interactions is a critical aspect of preclinical drug development. Asimadoline has been studied in preclinical models to assess its interaction with other drugs. A notable example is a drug interaction study with ketoconazole, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) transporter. nih.gov The study found that co-administration of ketoconazole resulted in a modest two- to three-fold increase in the plasma concentration of Asimadoline. nih.gov This indicates that Asimadoline is a substrate for CYP3A4 and/or P-gp. Asimadoline-d5 hydrochloride would be an invaluable tool in such studies, serving as an internal standard for the precise quantification of Asimadoline levels when co-administered with other drugs.

Below is a table summarizing the findings of the drug interaction study between Asimadoline and Ketoconazole.

Interacting DrugEffect on Asimadoline PharmacokineticsImplication
KetoconazoleTwo- to three-fold increase in plasma concentrationAsimadoline is a substrate for CYP3A4 and/or P-gp

Contribution to Understanding Opioid System Function and Dysregulation in Animal Models

Asimadoline has been extensively used in various animal models to investigate the role of the peripheral κ-opioid system in health and disease. These studies have significantly contributed to our understanding of the function and dysregulation of this system, particularly in the context of visceral pain and gastrointestinal disorders.

In animal models of irritable bowel syndrome (IBS), Asimadoline has been shown to reduce visceral hypersensitivity and abdominal pain. clinicaltrials.gov These findings have provided strong evidence for the involvement of peripheral KORs in the modulation of pain signals from the gut. By using a peripherally restricted agonist like Asimadoline, researchers have been able to dissect the peripheral analgesic mechanisms from the central effects typically associated with opioids. Asimadoline-d5 hydrochloride can be used in these animal models for pharmacokinetic and pharmacodynamic studies to accurately correlate drug exposure with therapeutic effects.

The table below provides an overview of the key research findings from the use of Asimadoline in animal models.

Animal ModelCondition StudiedKey Findings with AsimadolineContribution to Understanding the Opioid System
Rat model of IBSVisceral hypersensitivityReduced abdominal pain and hypersensitivityDemonstrated the role of peripheral KORs in modulating visceral pain
Mouse models of colitisIntestinal inflammation and painAttenuated inflammatory responses and reduced painHighlighted the anti-inflammatory potential of peripheral KOR agonism

Future Directions and Emerging Research Avenues for Deuterated Asimadoline

Application in Advanced Imaging Techniques for Receptor Mapping

While Asimadoline-d5 Hydrochloride has not yet been developed as a Positron Emission Tomography (PET) ligand, its scaffold holds potential for creating novel imaging agents for mapping KOR distribution and occupancy. PET imaging of opioid receptors is a critical tool for understanding their role in various neurological and psychiatric disorders and for guiding the development of new therapeutics. mdpi.comnih.govnih.gov

The successful development of KOR-specific PET radiotracers, including both agonists and antagonists, provides a foundation for future work in this area. nih.gov Currently, tracers like [¹¹C]GR103545 and [¹¹C]LY2795050 are used to image KORs in the human brain, allowing for the measurement of receptor density and the assessment of drug occupancy at the target site. nih.govnih.gove-century.us

The creation of a PET tracer from a deuterated asimadoline (B1665285) scaffold could offer several advantages. The "deuterium switch" is a strategy used to improve the metabolic stability of drugs. nih.gov By replacing hydrogen atoms with deuterium (B1214612) at sites vulnerable to metabolic cleavage, the rate of metabolism can be slowed. frontiersin.orgbiorxiv.org This enhanced stability is a desirable property for a PET tracer, as it can lead to a higher concentration of the intact tracer at the target receptor, potentially improving the signal-to-noise ratio and the clarity of the resulting image. A deuterated asimadoline-based tracer could, therefore, provide a more accurate quantification of KORs, particularly in peripheral tissues where asimadoline primarily acts.

Table 1: Examples of PET Radiotracers for Opioid Receptor Imaging

Radiotracer Target Receptor Type Status
[¹¹C]carfentanil µ-opioid receptor (µOR) Agonist Used in human studies mdpi.com
[¹¹C]diprenorphine Non-selective Opioid Receptors Antagonist Used in human studies mdpi.com
[¹¹C]GR103545 κ-opioid receptor (KOR) Agonist Validated for human studies mdpi.comnih.gov
[¹¹C]LY2795050 κ-opioid receptor (KOR) Antagonist Validated for human studies nih.gove-century.us

Use in Proteomic and Metabolomic Studies for Systems-Level Understanding

The fields of proteomics and metabolomics aim to provide a comprehensive, system-wide analysis of proteins and metabolites in biological systems. scispace.commdpi.com Stable isotope labeling is a cornerstone of these disciplines, and deuterated compounds like Asimadoline-d5 Hydrochloride are well-suited for such applications. scispace.comtandfonline.com

In proteomics, techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) use labeled amino acids to quantify changes in protein expression across different experimental conditions. tandfonline.com Similarly, in metabolomics, deuterium-labeled compounds can be used as tracers to follow metabolic pathways and measure the flux of metabolites. scispace.commdpi.com

The use of Asimadoline-d5 Hydrochloride could significantly advance our understanding of KOR signaling at a systems level. For instance, researchers could administer the deuterated compound to cell cultures or animal models to:

Trace Metabolic Fate: Precisely track the metabolic breakdown of asimadoline, distinguishing the parent compound from its metabolites with high accuracy using mass spectrometry. This is crucial because deuteration can alter pharmacokinetic properties. frontiersin.orgnih.gov

Quantify Protein Expression Changes: By using Asimadoline-d5 in conjunction with proteomic techniques, it would be possible to obtain a global view of how KOR activation alters the cellular proteome. This could reveal novel downstream signaling proteins and pathways affected by asimadoline.

Elucidate Pathophysiological Mechanisms: In the context of IBS, for which asimadoline has been studied, metabolomics has been used to identify potential biomarkers related to collagen degradation and epithelial cell turnover. frontiersin.orgnih.gov Using Asimadoline-d5 as a tool could help correlate the drug's presence and concentration with changes in these and other metabolic pathways, providing a clearer picture of its mechanism of action in alleviating symptoms. nih.govnih.gov

Development of Novel Analytical Assays for Research Biomarker Discovery

The development of sensitive and specific analytical assays is fundamental for drug development and biomarker discovery. Deuterated compounds are invaluable in this regard, primarily serving as ideal internal standards in mass spectrometry-based quantification. researchgate.netmdpi.com

The creation of Asimadoline-d5 Hydrochloride facilitates the development of highly reliable analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for several key research applications:

Pharmacokinetic Studies: An assay using Asimadoline-d5 as an internal standard would allow for the precise measurement of the non-deuterated asimadoline in plasma, tissues, and other biological matrices. This is essential for accurately determining the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Biomarker Correlation: In clinical and preclinical studies, such an assay would enable researchers to establish a direct relationship between the concentration of asimadoline at the site of action and the modulation of specific biomarkers. For example, in IBS research, changes in urinary metabolites or inflammatory markers could be precisely correlated with drug exposure levels. nih.gov

Improving Assay Performance: Because deuterated standards have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. researchgate.net This corrects for sample loss during preparation and for matrix effects, leading to more accurate and reproducible quantification. scispace.com

The use of Asimadoline-d5 in this context would be a critical enabling tool for research, ensuring the data generated on pharmacokinetics and biomarker response are robust and reliable.

Contribution to the Discovery of Next-Generation Peripherally Restricted Opioid Modulators

A major goal in opioid research is the development of analgesics that act peripherally to avoid the central nervous system (CNS) side effects associated with traditional opioids, such as sedation, dysphoria, and abuse potential. frontiersin.orgmdpi.comfrontiersin.org Asimadoline was developed as a peripherally restricted KOR agonist with low permeability across the blood-brain barrier. brieflands.commdpi.commedchemexpress.com

The study of Asimadoline-d5 Hydrochloride can make a significant contribution to advancing this field. Deuteration is known to alter the metabolic profile of a drug, which can, in turn, affect its distribution and potential for CNS penetration. nih.govnih.gov Research into Asimadoline-d5 could provide crucial insights into:

The Impact of Metabolism on Peripheral Restriction: By comparing the metabolic pathways and brain penetration of Asimadoline and Asimadoline-d5, researchers can determine how specific metabolic transformations influence the compound's ability to remain in the periphery. For example, if a major metabolite of asimadoline is found to cross the blood-brain barrier, and the formation of this metabolite is slowed by deuteration, then Asimadoline-d5 would exhibit enhanced peripheral restriction.

Optimizing Therapeutic Profiles: The kinetic isotope effect, where C-D bonds are broken more slowly than C-H bonds, can lead to a longer half-life and altered drug exposure. nih.govfrontiersin.org Studying these effects with Asimadoline-d5 can inform the design of future KOR agonists. The goal would be to create molecules with an optimal balance of peripheral activity for pain relief and minimal CNS exposure, thereby improving the therapeutic window and reducing side effects. frontiersin.org This research could pave the way for a new generation of safer, more effective peripherally acting opioid modulators for treating visceral pain and other conditions. researchgate.netacs.org

Potential in Fundamental Research on Ion Channel Modulation (beyond KOR)

While asimadoline is a selective KOR agonist, evidence suggests it may also interact with other cellular targets, including various ion channels. medchemexpress.comnih.gov Understanding these "off-target" effects is crucial for a complete pharmacological characterization and for identifying potential new therapeutic applications or mechanisms of side effects.

Specifically, asimadoline has been reported to:

Inhibit basolateral Ca²⁺-activated and charybdotoxin-sensitive K⁺ channels in a manner that is not blocked by opioid antagonists, suggesting a KOR-independent mechanism. nih.gov

Exhibit affinity for sodium and L-type Ca²⁺ ion channels, albeit at concentrations higher than those required for KOR activation. medchemexpress.com

This is consistent with findings for other KOR agonists, such as U50,488, which has been shown to block sodium channels through a non-opioid receptor-mediated pathway. physiology.org The activation of KOR itself is also known to couple to and modulate the activity of inward-rectifier potassium channels and N-type calcium channels. wikipedia.orgnih.gov

The use of Asimadoline-d5 Hydrochloride as a research tool could be instrumental in dissecting these complex interactions. Its altered metabolic stability could help researchers differentiate the effects of the parent compound from those of its metabolites. If a metabolite is responsible for a particular ion channel interaction, its reduced formation rate in studies with Asimadoline-d5 would lead to a diminished effect, thereby clarifying the specific role of the parent drug. This would allow for a more precise investigation into the fundamental mechanisms of how diarylacetamide KOR agonists modulate various ion channels, beyond their primary action at the kappa-opioid receptor.

Table 2: Reported Ion Channel Interactions of Asimadoline

Ion Channel Reported Effect Receptor-Dependence
Ca²⁺-activated K⁺ channels Inhibition KOR-Independent nih.gov
Sodium (Na⁺) channels Affinity/Blockade KOR-Independent medchemexpress.com
L-type Ca²⁺ channels Affinity/Blockade KOR-Independent medchemexpress.com
Inward-rectifier K⁺ channels Modulation KOR-Dependent wikipedia.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity of Asimadoline-d5 Hydrochloride, particularly to confirm deuteration at specific sites?

  • Methodological Guidance : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C27H30N2O2·ClH with +5 Da shift from deuterium substitution). Deuterium incorporation can be confirmed via 1H^1H-NMR by observing the absence of proton signals at deuterated positions, supplemented by 2H^2H-NMR for isotopic purity assessment. FTIR and Raman spectroscopy (e.g., portable Raman systems as in ) are effective for functional group analysis and batch consistency checks. Compare against non-deuterated Asimadoline Hydrochloride reference spectra (SMILES/InChI provided in ).

Q. How should Asimadoline-d5 Hydrochloride be stored to ensure stability in laboratory settings?

  • Stability Protocols : Store lyophilized powder at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Reconstituted solutions in deuterated solvents (e.g., D2O) should be used immediately or stored at -80°C for ≤72 hours. Avoid exposure to strong acids/alkalis or oxidizing agents, as these may degrade the compound (stability data inferred from ).

Q. What safety protocols are critical when handling Asimadoline-d5 Hydrochloride in vitro studies?

  • Safety Measures : Follow institutional chemical hygiene plans (e.g., SOPs for similar hydrochlorides in ). Use nitrile gloves (validated via manufacturer compatibility charts), fume hoods for aerosol prevention, and emergency eyewash stations. Toxicity data for non-deuterated analogs (e.g., skin/eye irritation classifications in ) should guide risk assessments.

Advanced Research Questions

Q. How can isotopic tracing with Asimadoline-d5 Hydrochloride optimize pharmacokinetic (PK) studies of its parent compound?

  • Experimental Design : Use deuterium as a stable isotope label for LC-MS/MS quantification in plasma/tissue samples. Calibrate assays with deuterated internal standards (e.g., methodologies in ) to correct for matrix effects. Monitor metabolic stability by comparing t1/2t_{1/2} of Asimadoline-d5 vs. non-deuterated forms in hepatocyte assays, noting deuterium isotope effects on CYP450 metabolism.

Q. What strategies resolve contradictions in receptor binding affinity data for Asimadoline derivatives across different assay systems?

  • Data Analysis Framework : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) to dissociate binding affinity from efficacy. Control for deuterium-induced conformational changes using molecular dynamics simulations. Cross-validate results with cryo-EM structures of kappa opioid receptor complexes (if available) to clarify allosteric modulation mechanisms.

Q. How can researchers design dose-response studies to account for batch-to-batch variability in deuterated compounds like Asimadoline-d5 Hydrochloride?

  • Quality Control Workflow : Implement batch-specific deuterium enrichment quantification via elemental analysis or isotope ratio mass spectrometry. Include internal reference standards in each experiment (e.g., non-deuterated analogs from ). Use factorial experimental designs to statistically isolate variability sources (e.g., ANOVA with batch as a covariate).

Methodological Notes

  • Data Gaps : Reactivity and decomposition pathways for Asimadoline-d5 Hydrochloride remain understudied; preliminary stability tests under stress conditions (heat, light) are advised (per ).
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.